3-Methoxyspiro[3.3]heptan-1-amine
Description
Significance of Spiro[3.3]heptane Frameworks in Modern Organic Chemistry
Among the diverse array of spirocyclic systems, the spiro[3.3]heptane framework has garnered significant attention in modern organic chemistry. wikipedia.org This scaffold, consisting of two cyclobutane (B1203170) rings sharing a central carbon atom, offers a unique non-planar geometry. wikipedia.org This three-dimensional structure is a desirable feature in drug design as it can lead to improved target selectivity and better physicochemical properties compared to flat aromatic rings. researchgate.net
Recent research has highlighted the potential of the spiro[3.3]heptane core to act as a saturated bioisostere for benzene (B151609). nih.gov Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound. The ability of the spiro[3.3]heptane framework to mimic the spatial arrangement of substituents on a benzene ring, while being a saturated system, opens up new avenues for the design of novel therapeutic agents with potentially improved metabolic stability and patentability. nih.govchemrxiv.org
The incorporation of the spiro[3.3]heptane scaffold into known drugs has demonstrated its potential. For instance, replacing the phenyl ring in the anticancer drug vorinostat (B1683920) and the anesthetic benzocaine (B179285) with a spiro[3.3]heptane core resulted in saturated analogs that retained high biological activity. nih.gov
Evolution of Research on Spiro[3.3]heptane Amines
The functionalization of the spiro[3.3]heptane skeleton, particularly with amine groups, has been a key area of research, leading to the development of a variety of spiro[3.3]heptane amines. These compounds serve as valuable building blocks in medicinal chemistry. enamine.net The synthesis of these amines often involves the transformation of a ketone precursor on the spiro[3.3]heptane framework. chemrxiv.org
Early examples of spiro[3.3]heptane derivatives date back to the work of H. Fecht, who synthesized a dicarboxylic acid derivative. wikipedia.org However, the exploration of spiro[3.3]heptane amines for applications in drug discovery is a more recent development. The synthesis of various functionalized spiro[3.3]heptanes, including amines, has been a focus of contemporary research to provide a toolbox of building blocks for medicinal chemistry projects. chemrxiv.org
The specific compound, 3-Methoxyspiro[3.3]heptan-1-amine , and its derivatives have appeared in the chemical literature and are available from various suppliers, indicating their utility in ongoing research endeavors. chemicalregister.comchemicalregister.com The presence of both a methoxy (B1213986) and an amine group on the rigid spiro[3.3]heptane framework provides specific vectors for interaction with biological targets, making it an attractive scaffold for the design of new bioactive molecules.
Interactive Data Table: Properties of Spiro[3.3]heptane Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Spiro[3.3]heptan-1-amine | C7H13N | 111.18 | 933701-52-1 |
| 3-Methoxyspiro[3.3]heptan-1-amine | C8H15NO | 141.21 | 1909348-45-3 |
| 3-Methoxyspiro[3.3]heptan-1-amine hydrochloride | C8H16ClNO | 177.67 | 1909348-46-4 |
| 3-Methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride | C9H18ClNO | 191.7 | 1443979-49-4 |
| 3-(tert-butoxy)spiro[3.3]heptan-1-amine | C11H21NO | 183.29 | Not Available |
| Spiro[3.3]heptan-1-one | C7H10O | 110.15 | 63049-05-8 |
| {Spiro[3.3]heptan-1-yl}methanamine | C8H15N | 125.22 | Not Available |
| Spiro[3.3]heptan-2-amine | C7H13N | 111.18 | Not Available |
| Spiro[3.3]heptane | C7H12 | 96.17 | Not Available |
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-methoxyspiro[3.3]heptan-1-amine |
InChI |
InChI=1S/C8H15NO/c1-10-7-5-6(9)8(7)3-2-4-8/h6-7H,2-5,9H2,1H3 |
InChI Key |
PTFYUPFXMGLEIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C12CCC2)N |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Spiro 3.3 Heptane Amines
Ring Strain and Reactivity in Four-Membered Ring Systems
The reactivity of spiro[3.3]heptane is intrinsically linked to the significant ring strain inherent in its two cyclobutane (B1203170) rings. wikipedia.orglibretexts.org Cycloalkanes ideally adopt bond angles of 109.5° to accommodate sp³ hybridized carbons. libretexts.org However, the C-C-C bond angles in a cyclobutane ring are compressed to approximately 90°, leading to substantial angle strain. libretexts.org This deviation from the ideal tetrahedral angle results in increased potential energy and a higher heat of combustion compared to their acyclic or larger-ring counterparts. wikipedia.org
The total ring strain of cyclobutane is approximately 26.3 kcal/mol. wikipedia.org In spiro[3.3]heptane, the strain energy is not expected to exceed twice that of a single cyclobutane ring by more than about 3 kcal mol⁻¹. rsc.org This stored energy makes the four-membered rings susceptible to reactions that lead to a more stable, less strained state. wikipedia.org The strain is a combination of angle strain from distorted bond angles and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons, as the puckered conformation of cyclobutane still results in significant eclipsing interactions. wikipedia.orglibretexts.org This inherent strain is a driving force for many of the reactions discussed in the following sections, as the relief of this strain can provide a thermodynamic advantage for product formation.
Table 1: Comparison of Ring Strain in Cycloalkanes
| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle (°) |
| Cyclopropane | 29.0 | 60 |
| Cyclobutane | 26.3 | 90 |
| Cyclopentane | 6.2 | 108 |
| Cyclohexane (B81311) | 0 | 109.5 |
Data sourced from multiple chemistry resources. wikipedia.orglibretexts.org
Cascade and Rearrangement Reactions
The high degree of ring strain in the spiro[3.3]heptane scaffold makes it prone to a variety of cascade and rearrangement reactions, which are often initiated to relieve this inherent instability. nih.govnih.gov These reactions can lead to the formation of diverse and complex molecular architectures from relatively simple starting materials. scispace.com20.210.105
One notable example is the semipinacol rearrangement observed in the synthesis of spiro[3.3]heptan-1-ones. nih.gov In this process, a 1-bicyclobutylcyclopropanol intermediate, formed from the addition of a metallated bicyclobutane to a cyclopropanone (B1606653) equivalent, readily rearranges in the presence of an acid. nih.gov The reaction likely proceeds through protonation of the bicyclobutyl group, leading to a cyclopropylcarbinyl cation that undergoes a rsc.orgCurrent time information in Le Flore County, US.-shift to furnish the spiro[3.3]heptan-1-one. nih.gov This "strain-relocating" rearrangement is highly regio- and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov
Carbenes derived from spiro[3.3]heptane precursors also exhibit unique rearrangement pathways. Spiro[3.3]hept-1-ylidene, generated via high-vacuum flash pyrolysis, undergoes competing rsc.orgCurrent time information in Le Flore County, US.-sigmatropic rearrangements. acs.org These include a ring-contraction to yield cyclopropylidenecyclobutane (B169175) and a ring-expansion to form bicyclo[3.2.0]hept-1(5)-ene, with the ring-contraction being the predominant pathway. acs.org The selectivity of these rearrangements is influenced by the distinct puckered and flatter conformations of the carbene. acs.org
The presence of an amine group, as in 3-Methoxyspiro[3.3]heptan-1-amine, can be expected to influence the course of such rearrangements. The amine can act as a directing group or participate in the reaction, potentially leading to nitrogen-containing heterocyclic products.
Intramolecular and Intermolecular Cyclizations
The spiro[3.3]heptane scaffold, particularly when functionalized with reactive groups like amines, serves as a valuable building block for both intramolecular and intermolecular cyclization reactions. These reactions leverage the unique 3D geometry of the spirocycle to construct novel polycyclic and heterocyclic systems.
Methodologies for creating spirocyclic systems often rely on intramolecular S N 2 alkylation and N-acylation. researchgate.net For a compound like 3-Methoxyspiro[3.3]heptan-1-amine, the amine group is a prime handle for such transformations. It can act as a nucleophile to attack an electrophilic center within the same molecule (intramolecular) or in another molecule (intermolecular), leading to the formation of new rings.
For instance, the synthesis of azaspiro[3.3]heptane derivatives often involves the cyclization of precursors containing both a nucleophilic amine and a suitable leaving group. While specific examples for 3-Methoxyspiro[3.3]heptan-1-amine are not detailed in the provided search results, the general principles of amine-driven cyclizations are well-established. The amine can be acylated and then undergo a subsequent cyclization, or it can be directly involved in a nucleophilic substitution reaction to form a new heterocyclic ring fused or appended to the spiro[3.3]heptane core.
The development of synthetic routes to spiro[3.3]heptane-1,6-diamines, suitably protected for use as building blocks, highlights the importance of the amine functionality in subsequent chemical transformations, which would include cyclization reactions for drug discovery. acs.org
Radical Reactivity in Spirocyclic Systems
The study of radical reactions in spirocyclic systems provides insight into their stability and potential for functionalization. Electron spin resonance (e.s.r.) spectroscopy has been employed to study radicals generated from spiro[3.3]heptane. rsc.org
Hydrogen abstraction from the parent spiro[3.3]heptane leads to the formation of both spiro[3.3]heptan-2-yl and spiro[3.3]heptan-3-yl radicals at comparable rates. rsc.org The e.s.r. parameters of these radicals indicate they are structurally similar to cyclobutyl radicals. rsc.org This suggests that the radical is localized on one of the cyclobutane rings and does not significantly delocalize across the spiro-center.
The spiro[3.3]heptan-2-yl radical is observed to rearrange to the cyclobutenylpropyl radical at temperatures above approximately 290 K. rsc.org Furthermore, spiro[3.3]heptylmethyl radicals, generated from the corresponding bromo compound, can rearrange to 1-allylcyclobutylmethyl radicals. rsc.org These rearrangements are driven by the relief of ring strain.
In the context of 3-Methoxyspiro[3.3]heptan-1-amine, the presence of the amine and methoxy (B1213986) groups would likely influence the site of radical formation and the subsequent reactivity. The electron-donating nature of the amine could stabilize an adjacent radical, while the methoxy group could influence the regioselectivity of hydrogen abstraction.
Functional Group Transformations on the Spiro[3.3]heptane Scaffold
The ability to perform functional group transformations on the spiro[3.3]heptane scaffold is crucial for its use as a versatile building block in medicinal chemistry and materials science. youtube.com These transformations allow for the introduction of various functionalities and the synthesis of a diverse library of compounds. researchgate.net
The synthesis of functionalized spiro[3.3]heptanes has been achieved through several methods. For example, the thermal reaction of N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of (CF₃SO₂)₂O/collidine, followed by hydrolysis, yields a range of substituted spiro[3.3]heptanes. chemrxiv.org
For a molecule like 3-Methoxyspiro[3.3]heptan-1-amine, the amine group is a key site for functionalization. Standard amine chemistry, such as acylation, alkylation, and sulfonylation, can be readily performed. The Curtius rearrangement of a carboxylic acid on the spiro[3.3]heptane scaffold has been used to produce an aniline (B41778) derivative, demonstrating that transformations to and from amine functionalities are possible. researchgate.net
The presence of the methoxy group offers another handle for transformation, although it is generally less reactive than the amine. Demethylation to the corresponding alcohol would provide a site for further functionalization. The compatibility of various functional groups, including halogens and silyl (B83357) groups, with the synthesis of spiro[3.3]heptanes suggests that a wide range of chemical transformations can be applied to this scaffold. chemrxiv.org
Advanced Structural Elucidation and Computational Characterization
Spectroscopic and Diffraction-Based Structural Analysis
Determining the precise arrangement of atoms and functional groups on the spiro[3.3]heptane core is fundamental to understanding its behavior. X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) are the primary tools for this purpose.
X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of spiro[3.3]heptane derivatives. This technique provides unambiguous proof of stereochemistry, which is crucial when multiple chiral centers are present. For instance, in the synthesis of various regio- and stereoisomers of spiro[3.3]heptane-based glutamic acid analogs, X-ray crystallography was used to confirm the absolute configuration of the separated stereoisomers. nih.gov This analysis is vital as synthetic procedures, such as the Strecker reaction using chiral auxiliaries, can result in a mixture of diastereomers that require definitive characterization after separation. nih.gov
The crystal structure reveals precise bond lengths, angles, and the spatial relationship between the two cyclobutane (B1203170) rings. This information is critical for confirming the specific isomer synthesized, as seen in the structural confirmation of analogs of the anticancer drug vorinostat (B1683920), where X-ray crystallographic analysis was employed to validate the final structure. researchgate.net The data obtained from these analyses also serve as a benchmark for validating the results of computational chemistry models.
| Parameter | Description | Significance |
| Space Group | Describes the symmetry of the crystal lattice. | Provides insight into the packing of molecules in the solid state. |
| Unit Cell Dimensions | The lengths and angles of the basic repeating unit of the crystal. | Defines the fundamental geometry of the crystal. |
| Absolute Configuration | The 3D arrangement of atoms at a chiral center (R/S). | Essential for understanding stereospecific interactions in biological systems. |
| Conformation | The specific spatial arrangement of atoms in a molecule. | Reveals the lowest energy conformation in the solid state. |
This table represents typical parameters obtained from an X-ray crystallography study.
While X-ray crystallography provides a static picture in the solid state, advanced NMR techniques are essential for elucidating the structure and stereochemistry in solution. Two-dimensional (2D) NMR spectroscopy is particularly powerful for assigning the configuration of spiro[3.3]heptane derivatives. researchgate.net
Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect (NOE) spectroscopy are employed:
HSQC/HMQC: These experiments correlate proton signals with the directly attached carbon or nitrogen atoms, aiding in the assignment of the carbon skeleton. ipb.pt
HMBC: This technique reveals correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular structure, especially in complex spirocyclic systems. ipb.pt
NOE Spectroscopy: The Nuclear Overhauser Effect provides information about the spatial proximity of protons. An enhancement in the signal of one proton upon irradiation of another indicates they are close in space, which is a powerful tool for determining the relative stereochemistry (cis/trans isomerism) of substituents on the rigid spiro[3.3]heptane framework. ipb.pt The magnitude of the NOE enhancement is related to the internuclear distance, allowing for detailed conformational analysis in solution. ipb.pt
Computational Chemistry Applications for Spiro[3.3]heptane Amines
Computational methods provide dynamic insights into the behavior of spiro[3.3]heptane amines, complementing experimental data and guiding molecular design.
Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the range of possible three-dimensional shapes a molecule can adopt and its dynamic behavior over time. nih.gov For a conformationally restricted scaffold like spiro[3.3]heptane, these methods are crucial for understanding its inherent rigidity and the preferred orientation of its substituents. nih.gov
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, providing a trajectory of the molecule's conformations over time. nih.gov This allows researchers to identify low-energy conformational states, understand the energy barriers between them, and visualize how the molecule might interact with other molecules, such as a biological target. This approach is a key part of the "conformational restriction" strategy in medicinal chemistry, where rigid scaffolds are used to lock a molecule into a bioactive conformation to improve potency and selectivity. nih.gov
A significant area of theoretical study for the spiro[3.3]heptane scaffold is its role as a saturated bioisostere for aromatic rings, particularly the phenyl group. chemrxiv.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The spiro[3.3]heptane core has been successfully used to replace mono-, meta-, and para-substituted phenyl rings in known drug molecules. chemrxiv.org
Theoretical studies focus on how the rigid, three-dimensional spiro[3.3]heptane scaffold can mimic the spatial arrangement of substituents on a flat phenyl ring, despite having non-collinear exit vectors. chemrxiv.org Unlike bioisosteres such as bicyclo[1.1.1]pentane which maintain the collinearity of substituents in a para-substituted ring, spiro[3.3]heptane presents a different geometric solution. chemrxiv.org Computational analysis helps rationalize why these saturated analogs can retain high biological activity, offering a pathway to novel, patent-free compounds with potentially improved physicochemical properties like metabolic stability. chemrxiv.orgrsc.org
Exit Vector Plot (EVP) analysis is a computational tool used to visualize and compare the chemical space covered by different molecular scaffolds. researchgate.netrsc.org This method is particularly useful for characterizing disubstituted scaffolds like spiro[3.3]heptane and evaluating their potential as replacements for other cyclic systems. researchgate.netresearchgate.net
In EVP analysis, the substituents on a scaffold are represented by "exit vectors." The relative spatial arrangement of these vectors is described by four key geometric parameters:
r: The distance between the attachment points of the vectors.
φ1: The angle between the first vector and the line connecting the attachment points.
φ2: The angle between the second vector and the line connecting the attachment points.
θ: The dihedral angle between the two planes defined by the vectors and the connecting line. chemrxiv.org
Spiro 3.3 Heptane Amine Scaffolds in Molecular Design Research
Bioisosteric Replacement Strategies
Bioisosterism, the practice of substituting one chemical group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. The goal is to enhance a molecule's potency, selectivity, or pharmacokinetic profile. Spiro[3.3]heptane scaffolds have emerged as powerful tools in this regard.
Spiro[3.3]heptane as a Saturated Benzene (B151609) Bioisostere
The phenyl group is a common motif in many drugs, but it can be associated with poor metabolic stability and other undesirable properties. The spiro[3.3]heptane core has been successfully employed as a saturated bioisostere for the benzene ring. chemrxiv.orgnih.govresearchgate.net This replacement can lead to the development of patent-free drug analogs with retained or even improved biological activity. nih.govresearchgate.net For instance, the spiro[3.3]heptane scaffold has been incorporated into analogs of the anticancer drugs sonidegib and vorinostat (B1683920), as well as the anesthetic benzocaine (B179285), demonstrating its potential to mimic mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgnih.govresearchgate.net While many benzene bioisosteres aim to replicate the linear arrangement of substituents, spiro[3.3]heptane offers non-collinear exit vectors, providing a unique three-dimensional alternative. chemrxiv.orgresearchgate.net This non-planarity can be advantageous in exploring new chemical space and optimizing drug-target interactions.
Azaspiro[3.3]heptanes as Piperazine (B1678402) Bioisosteres
Piperazine is another frequently used functional group in drug discovery. However, like the phenyl group, it can present challenges. Azaspiro[3.3]heptanes, which incorporate a nitrogen atom into the spirocyclic framework, have been identified as effective bioisosteres for piperazine. nih.govresearchgate.net The development of 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) showcases a novel approach to creating piperazine bioisosteres with improved drug-like properties. researchgate.net Similarly, 1-azaspiro[3.3]heptanes have been synthesized and validated as piperidine (B6355638) bioisosteres, further expanding the toolkit for medicinal chemists. medchemexpress.comenamine.netnih.gov The replacement of the piperidine fragment in the anesthetic drug bupivacaine (B1668057) with a 1-azaspiro[3.3]heptane core resulted in a new, highly active, and patent-free analog. medchemexpress.comnih.gov
Fluoro- and Trifluoromethylated Spiro[3.3]heptane Derivatives as Conformationally Restricted Isosteres
The introduction of fluorine atoms into a molecule can significantly alter its properties, including metabolic stability and binding affinity. A reliable method for the synthesis of 6-fluoro-spiro[3.3]heptane scaffolds has been developed, leading to a library of building blocks for medicinal chemistry. researchgate.net These fluorinated derivatives are designed to act as conformationally restricted isosteres of the cyclohexane (B81311) framework. researchgate.net The rigid nature of the spiro[3.3]heptane core, combined with the electronic effects of fluorine, offers a powerful strategy for fine-tuning molecular properties.
Design of Conformationally Restricted Analogues for Enhanced Molecular Properties
Conformational restriction is a key strategy for improving the potency and selectivity of drug candidates by reducing the entropic penalty upon binding to a target. nih.gov The spiro[3.3]heptane scaffold, with its inherent rigidity, is an ideal platform for designing such conformationally restricted analogues. nih.govnih.govnih.govchemicalregister.com By locking the molecule into a more defined shape, researchers can better understand structure-activity relationships and design more effective drugs. nih.gov This approach has been used to develop novel noncompetitive NMDA receptor antagonists, demonstrating the power of conformational restriction in improving receptor affinity. nih.gov The synthesis of various spiro[3.3]heptane derivatives, including those with amino acid functionalities, provides a diverse set of tools for creating these constrained molecules. nih.gov
Application in Chemical Library Synthesis
The ability to rapidly synthesize large and diverse collections of molecules is crucial for modern drug discovery. The spiro[3.3]heptane scaffold is well-suited for inclusion in chemical libraries due to its unique three-dimensional shape and the availability of synthetic methods for its derivatization.
DNA-Encoded Library (DEL) Technology Integration
DNA-Encoded Library (DEL) technology allows for the synthesis and screening of massive numbers of compounds simultaneously. The integration of novel building blocks, such as spiro[3.3]heptane derivatives, into DELs is essential for expanding the chemical space that can be explored. While direct evidence of "3-Methoxyspiro[3.3]heptan-1-amine" in DELs is not explicitly detailed in the provided search results, the development of synthetic routes to various functionalized spiro[3.3]heptanes suggests their potential for use in this technology. The synthesis of spiro[3.3]heptane-1,6-diamines, for example, provides building blocks that are suitably protected for use in drug discovery and could be incorporated into DEL synthesis. researchgate.net The availability of diverse spiro[3.3]heptane derivatives is a critical first step towards their broader application in high-throughput screening methods like DEL.
Synthesis of Diverse Spiro[3.3]heptane Amine Building Blocks for Chemical Space Exploration
The exploration of novel chemical space is a cornerstone of modern drug discovery, with a continuous demand for three-dimensional molecular scaffolds that can improve physicochemical properties and biological activity. Spiro[3.3]heptane amines have emerged as a significant class of building blocks, offering a rigid and structurally unique core that serves as a non-planar bioisostere for commonly used aromatic rings like benzene. nih.govchemrxiv.org Their distinct three-dimensional arrangement of functional groups allows for the precise positioning of substituents in space, which is critical for optimizing interactions with biological targets. acs.orgenamine.net This section details the synthetic strategies employed to generate a diverse array of spiro[3.3]heptane amine derivatives, thereby expanding the available chemical space for medicinal chemistry applications.
The synthesis of these valuable building blocks often commences from strategically functionalized cyclobutanone (B123998) precursors. A key intermediate in the synthesis of many spiro[3.3]heptane amines is spiro[3.3]heptan-1-one. Various synthetic routes to this ketone have been developed, including strain-relocating semipinacol rearrangements of 1-bicyclobutylcyclopropanol intermediates. nih.govnih.govresearchgate.net This method allows for the efficient and often stereospecific construction of the spiro[3.3]heptane core. nih.govresearchgate.net Once obtained, the ketone can be converted to the corresponding amine through standard procedures such as reductive amination or the formation and subsequent reduction of an oxime.
A notable approach to diversify the spiro[3.3]heptane amine landscape involves the synthesis of diamino derivatives. For instance, all stereoisomers of protected spiro[3.3]heptane-1,6-diamines have been successfully synthesized, highlighting the tunability of the scaffold's stereochemistry. acs.orgenamine.net These diamines are particularly useful as they provide two points for further chemical modification, enabling the construction of more complex molecules. The synthesis of these diamines often starts from a common precursor, such as 3-oxocyclobutanecarboxylic acid, and utilizes key steps like the Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative to build the core structure. nih.gov
Furthermore, the introduction of fluorine atoms into the spiro[3.3]heptane scaffold has been a successful strategy to modulate the properties of the resulting amines. enamine.net Fluorinated analogs are of high interest in medicinal chemistry due to the unique properties conferred by fluorine, such as increased metabolic stability and altered acidity. The synthesis of these compounds can be challenging, sometimes requiring deoxofluorination of sterically hindered ketones. enamine.net Additionally, building blocks bearing a trifluoromethyl group have been prepared on a large scale, providing access to a wide range of mono- and bifunctional derivatives including amines. chemrxiv.org
While a specific, detailed synthetic protocol for 3-Methoxyspiro[3.3]heptan-1-amine is not explicitly detailed in the reviewed literature, a plausible synthetic route can be extrapolated from the established synthesis of other substituted spiro[3.3]heptan-1-amines. Such a synthesis would likely begin with a methoxy-substituted cyclobutanone derivative. This starting material could then undergo a reaction to form the spiro[3.3]heptane core, for instance, through a [2+2] cycloaddition or a rearrangement reaction as described for other derivatives. nih.govchemrxiv.org The resulting methoxy-substituted spiro[3.3]heptan-1-one would then be converted to the target amine, likely via reductive amination.
The diversity of synthetic strategies allows for the creation of a wide array of spiro[3.3]heptane amine building blocks with varying substitution patterns, stereochemistry, and functional groups. This versatility makes them highly valuable tools for exploring new regions of chemical space and for the development of novel therapeutic agents.
Research Findings on Spiro[3.3]heptane Amine Synthesis
| Precursor/Intermediate | Synthetic Target | Key Transformation | Reference |
| 3-Oxocyclobutanecarboxylic acid | Stereoisomers of spiro[3.3]heptane-1,6-diamines | Lewis acid-catalyzed rearrangement | acs.orgenamine.net |
| Substituted Cyclobutanones | Functionalized spiro[3.3]heptan-1-ones | Strain-relocating semipinacol rearrangement | nih.govnih.govresearchgate.net |
| Spiro[3.3]heptan-1-one | Spiro[3.3]heptan-1-amine | Reductive amination | chemrxiv.org |
| Sterically hindered spiro[3.3]heptanones | Fluorinated spiro[3.3]heptane amines | Deoxofluorination | enamine.net |
| 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | 6-(Trifluoromethyl)spiro[3.3]heptane-derived amines | Double alkylation of TosMIC or malonate diester | chemrxiv.org |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Complex Derivatives
The synthesis of spiro[3.d]heptanes, including amino-substituted variants, has seen significant advancements. enamine.net Established methods often involve the reaction of keteneiminium salts with alkenes to form cyclobutanones, which can be further functionalized. researchgate.net Another approach involves a 'strain-relocating' semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates to yield substituted spiro[3.3]heptan-1-ones. nih.govnih.gov These ketones serve as versatile precursors to amines and other derivatives.
Future research will likely focus on developing more efficient and stereoselective synthetic routes to complex derivatives of 3-Methoxyspiro[3.3]heptan-1-amine. Key areas of exploration will include:
Asymmetric Synthesis: The development of catalytic asymmetric methods to control the stereochemistry at the C1 and C3 positions of the spiro[3.3]heptane core is a primary objective. This will be crucial for synthesizing enantiomerically pure derivatives for pharmacological evaluation.
Late-Stage Functionalization: Creating methodologies for the selective introduction of various functional groups onto the spiro[3.3]heptane skeleton of pre-formed 3-Methoxyspiro[3.3]heptan-1-amine will be highly valuable. This would enable the rapid generation of diverse compound libraries for screening.
Divergent Synthesis: Designing synthetic pathways that allow for the divergent production of a wide array of regio- and stereoisomers from a common intermediate will be a powerful tool for structure-activity relationship studies. nih.gov
A summary of potential synthetic strategies for spiro[3.3]heptane amines is presented in the table below.
| Synthetic Strategy | Key Intermediates | Potential for Derivatization | References |
| Keteneiminium Salt Cycloaddition | Cyclobutanones | High | researchgate.net |
| Semipinacol Rearrangement | Spiro[3.3]heptan-1-ones | High | nih.govnih.gov |
| Strecker Reaction on Spirocyclic Ketones | α-Amino Nitriles | Moderate | nih.gov |
| Reduction of Spirocyclic β-Lactams | β-Lactams | High | medchemexpress.com |
Advanced Computational Modeling for Structure-Activity Relationship Studies
Computational modeling is an indispensable tool for understanding the conformational preferences and interaction profiles of novel chemical entities. For spiro[3.3]heptane derivatives, computational studies can elucidate how the rigid, non-planar scaffold influences the spatial orientation of substituents and their engagement with biological targets. researchgate.net
Future computational work on 3-Methoxyspiro[3.3]heptan-1-amine and its derivatives will likely involve:
Conformational Analysis: Detailed quantum mechanical calculations to map the potential energy surface and identify low-energy conformations of the molecule. This will provide insights into its preferred shape in different environments.
Molecular Docking and Dynamics: Simulating the binding of 3-Methoxyspiro[3.3]heptan-1-amine derivatives to various protein targets to predict binding affinities and modes. Molecular dynamics simulations can further explore the stability of these interactions over time.
QSAR and Machine Learning: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of a series of 3-Methoxyspiro[3.3]heptan-1-amine analogs with their biological activities. Machine learning algorithms can be trained on these datasets to predict the activity of new, untested compounds.
The table below outlines key parameters for computational studies on spiro[3.3]heptane amines.
| Computational Method | Objective | Key Parameters |
| Quantum Mechanics | Determine conformational preferences and electronic properties. | Energy minima, rotational barriers, partial charges. |
| Molecular Docking | Predict binding modes and affinities to biological targets. | Binding energy, hydrogen bond interactions, hydrophobic contacts. |
| Molecular Dynamics | Assess the stability of ligand-protein complexes. | Root-mean-square deviation (RMSD), protein-ligand interactions over time. |
| QSAR | Correlate chemical structure with biological activity. | Physicochemical descriptors, statistical significance. |
Exploration of New Bioisosteric Applications for Spiro[3.3]heptane Amines in Targeted Molecular Design
The concept of bioisosterism, where one functional group or substructure is replaced by another with similar physicochemical properties to enhance biological activity, is a cornerstone of modern drug discovery. The spiro[3.3]heptane scaffold has been successfully employed as a bioisostere for the benzene (B151609) ring and various heterocyclic systems like piperidine (B6355638) and piperazine (B1678402). nih.govmedchemexpress.comrsc.org This substitution can lead to improved metabolic stability, increased aqueous solubility, and novel intellectual property positions.
Future research in this area will aim to strategically incorporate the 3-Methoxyspiro[3.3]heptan-1-amine motif into known bioactive molecules. Specific avenues of investigation will include:
Scaffold Hopping: Systematically replacing aromatic and heteroaromatic rings in existing drugs or clinical candidates with the 3-Methoxyspiro[3.3]heptan-1-amine core to explore new chemical space and potentially improve pharmacokinetic profiles.
Fragment-Based Drug Discovery: Utilizing 3-Methoxyspiro[3.3]heptan-1-amine as a novel, three-dimensional fragment in screening campaigns to identify new starting points for drug discovery programs.
Targeted Covalent Inhibitors: Leveraging the amine functionality of 3-Methoxyspiro[3.3]heptan-1-amine to design targeted covalent inhibitors, where the spirocyclic core provides a rigid and selective anchor.
The following table summarizes the bioisosteric potential of the spiro[3.3]heptane scaffold.
| Original Moiety | Spiro[3.3]heptane Bioisostere | Potential Advantages | References |
| Benzene | Spiro[3.3]heptane | Improved solubility, non-planar geometry | nih.govresearchgate.net |
| Piperidine | 1-Azaspiro[3.3]heptane | Novel chemical space, patentability | medchemexpress.comnih.gov |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Enhanced target selectivity | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
